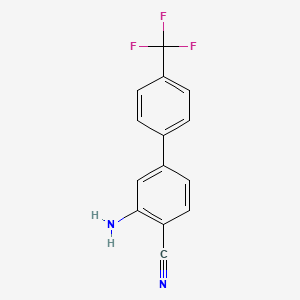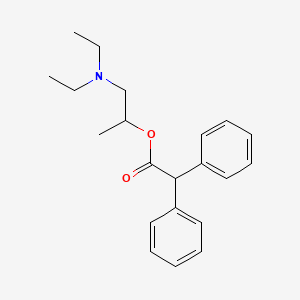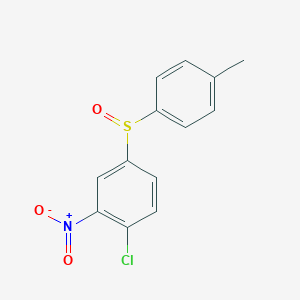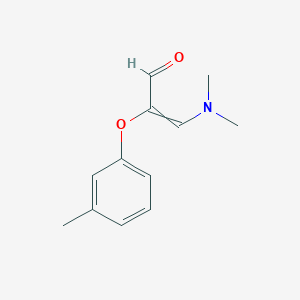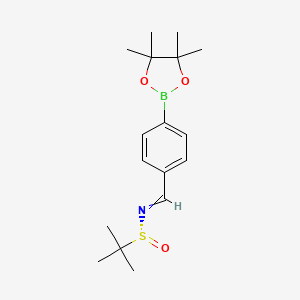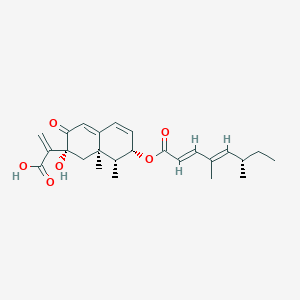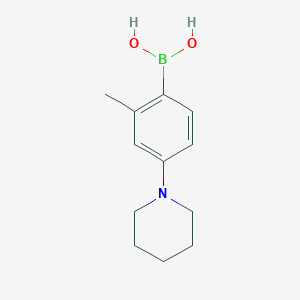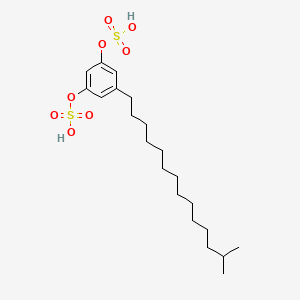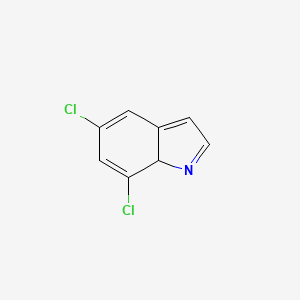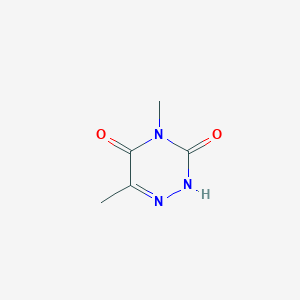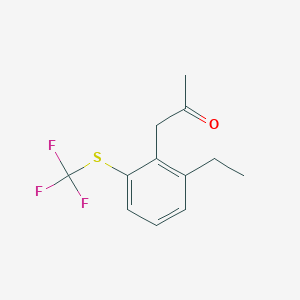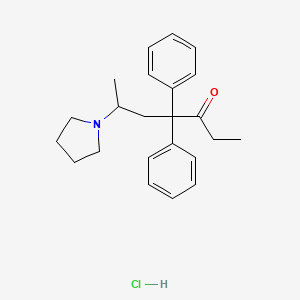
Dipyanone (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipyanone (hydrochloride) is an opioid analgesic that was first identified in Germany in 2021 . It is structurally related to medically used drugs such as methadone, dipipanone, and phenadoxone, but is slightly less potent . Dipyanone (hydrochloride) has been sold as a designer drug and is classified as a novel opioid .
准备方法
The synthesis of dipyanone (hydrochloride) involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic routes and reaction conditions for dipyanone (hydrochloride) are not extensively documented in the literature. it is known that the preparation involves the use of specific reagents and conditions to achieve the desired chemical structure . Industrial production methods for dipyanone (hydrochloride) are not well-established due to its classification as a novel opioid and its limited use in scientific research .
化学反应分析
Dipyanone (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dipyanone (hydrochloride) can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
科学研究应用
Dipyanone (hydrochloride) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and forensic science. In chemistry, it is used as a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . In biology and medicine, dipyanone (hydrochloride) is studied for its pharmacological properties, including its interaction with the μ-opioid receptor . It is also used in forensic science for the detection and analysis of novel synthetic opioids in biological specimens .
作用机制
Dipyanone (hydrochloride) exerts its effects by binding to the μ-opioid receptor, which is a G-protein-coupled receptor involved in pain modulation . Upon binding to the receptor, dipyanone (hydrochloride) activates intracellular signaling pathways that result in analgesic effects . The molecular targets and pathways involved in the mechanism of action of dipyanone (hydrochloride) include the inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels .
相似化合物的比较
Dipyanone (hydrochloride) is structurally similar to other opioids such as methadone, dipipanone, and phenadoxone . Compared to these compounds, dipyanone (hydrochloride) is slightly less potent . Methadone is a well-known opioid used for pain management and opioid substitution therapy, while dipipanone and phenadoxone are used for their analgesic properties . The uniqueness of dipyanone (hydrochloride) lies in its structural modifications, which result in different pharmacological properties and potency compared to its analogs .
属性
分子式 |
C23H30ClNO |
|---|---|
分子量 |
371.9 g/mol |
IUPAC 名称 |
4,4-diphenyl-6-pyrrolidin-1-ylheptan-3-one;hydrochloride |
InChI |
InChI=1S/C23H29NO.ClH/c1-3-22(25)23(20-12-6-4-7-13-20,21-14-8-5-9-15-21)18-19(2)24-16-10-11-17-24;/h4-9,12-15,19H,3,10-11,16-18H2,1-2H3;1H |
InChI 键 |
UQRCTEBZCDBPSE-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C(CC(C)N1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



